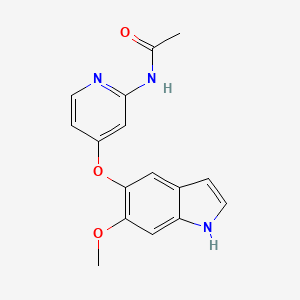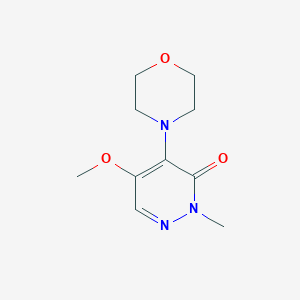
4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide is a compound that features a trifluoromethyl group attached to a pyrrole ring. This compound is part of a broader class of trifluoromethyl-substituted heterocycles, which are known for their significant biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide typically involves the condensation of trifluoromethyl vinamidinium salt with glycine esters . The reaction conditions often include catalytic hydrogenation and alkaline hydrolysis. For instance, the catalytic hydrogenation of the intermediate esters yields the desired acid . Additionally, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization is another method used to prepare N-acylpyrroles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the semi-industrial scale synthesis of trifluoromethyl vinamidinium salt, which is a precursor, has been achieved . This indicates the potential for scaling up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include stoichiometric oxidants or catalytic copper(II) and air.
Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles and their derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other trifluoromethyl-substituted heterocycles.
Biology: The compound’s enhanced lipophilicity and metabolic stability make it useful in biological studies.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes, increasing its efficacy . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyrroles: These compounds also contain fluorine atoms and have similar biological activities.
Trifluoromethyl-Substituted Heterocycles: These compounds share the trifluoromethyl group and are used in similar applications.
Uniqueness
4-Trifluoromethyl-1H-pyrrole-2-carboxylic Acid Amide is unique due to its specific structure, which combines the trifluoromethyl group with a pyrrole ring. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(5(10)12)11-2-3/h1-2,11H,(H2,10,12) |
InChI Key |
IAWHFBNZIBIBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


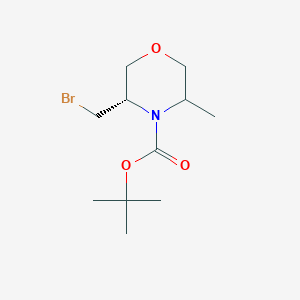
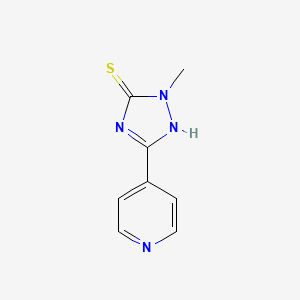
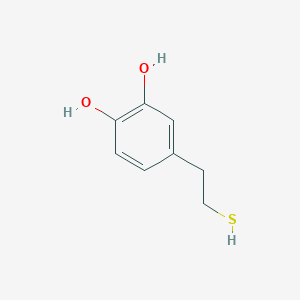
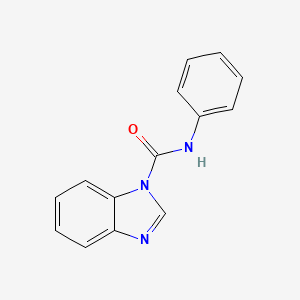
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
